Alpha-sophorose monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

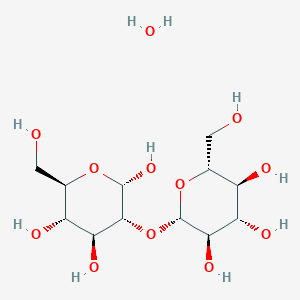

The compound (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a tetrahydropyran ring structure, making it a significant molecule in the study of carbohydrates and their derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of protecting groups to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency in producing the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form deoxy derivatives.

Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Deoxy derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.

Biology

In biological research, it is used to study carbohydrate-protein interactions, as well as the role of carbohydrates in cell signaling and recognition processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents.

Industry

Industrially, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various bioactive molecules.

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The hydroxyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Glucose: A simple monosaccharide with a similar tetrahydropyran ring structure.

Sucrose: A disaccharide composed of glucose and fructose, with glycosidic bonds similar to those in the compound.

Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.

Uniqueness

The uniqueness of (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate lies in its specific stereochemistry and the presence of multiple hydroxymethyl groups. These features make it a valuable compound for studying complex carbohydrate structures and their biological functions.

Biological Activity

Alpha-sophorose monohydrate is a disaccharide composed of two glucose units linked by a β(1→2) glycosidic bond, with the molecular formula C₁₂H₂₄O₁₂·H₂O. It is primarily known for its role in the production of sophorolipids, which are glycolipids synthesized by certain microorganisms, particularly yeasts. This compound exhibits various biological activities that are significant in both health and industrial applications.

- Molecular Formula : C₁₂H₂₄O₁₂·H₂O

- Structure : Composed of two glucose units linked by a β(1→2) bond.

- Physical Appearance : A white, crystalline solid that is soluble in water and has a sweet taste.

Biological Activities

This compound has been shown to exhibit several biological activities:

-

Antimicrobial Properties :

- It induces the production of reactive oxygen species in Candida albicans, suggesting potential antifungal activity. This property highlights its relevance in combating fungal infections, particularly in immunocompromised individuals.

- Prebiotic Effects :

- Induction of Enzymatic Activity :

Case Study 1: Antifungal Activity

A study demonstrated that this compound significantly increased reactive oxygen species levels in Candida albicans, leading to enhanced antifungal effects. This suggests its potential use as a natural antifungal agent in clinical settings.

Case Study 2: Prebiotic Potential

In a controlled fermentation study, alpha-sophorose was shown to selectively promote the growth of beneficial gut bacteria while inhibiting pathogenic strains. The production of SCFAs such as butyrate was notably increased, indicating its prebiotic potential and benefits for gut health .

Data Table: Comparison of Biological Activities

Properties

Molecular Formula |

C12H24O12 |

|---|---|

Molecular Weight |

360.31 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+;/m1./s1 |

InChI Key |

WQUZRMGQKGHEDV-VJUYWJNDSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.